Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine
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Overview
Description
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine is a chiral amine compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and amine groups.
Amination: The amine group is introduced via a reductive amination reaction. This involves the reaction of the methylated cyclohexene with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring using hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans-: Similar structure but with an alcohol group instead of an amine.
(1R,6R)-6-Isopropyl-3-methylcyclohex-2-enol: Another similar compound with an isopropyl group.
Uniqueness
This detailed overview provides a comprehensive understanding of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,6R)-6-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3/t6-,7-/m1/s1 |
InChI Key |
XOWHWAQWVZMRDS-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC[C@H]1N |
Canonical SMILES |
CC1CC=CCC1N |
Origin of Product |
United States |
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